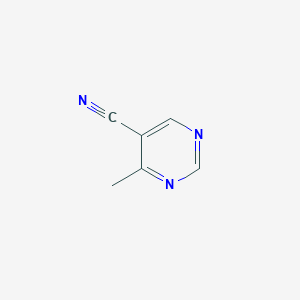

4-Methylpyrimidine-5-carbonitrile

Vue d'ensemble

Description

4-Methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring substituted with a methyl group at the 4-position and a cyano group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates in the absence of bases to yield pyrimidine derivatives . Another approach includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with a methyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert the cyano group to an amine or aldehyde group.

Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as Raney nickel in an acidic medium can be used to reduce the cyano group.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include pyrimidine oxides, amines, aldehydes, and various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

4-Methylpyrimidine-5-carbonitrile serves as a precursor in the synthesis of potential anticancer and antimicrobial agents. Its derivatives have shown promising activity against various cancer cell lines and microbial strains. The compound acts as an ATP-mimicking tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), which is crucial for regulating cell growth and proliferation. By inhibiting EGFR, it impacts downstream pathways such as PI3K/Akt and Ras/Raf/MAPK, leading to cell cycle arrest and apoptosis in cancer cells like colorectal carcinoma (HCT-116) and breast cancer (MCF-7) .

2. Material Science

This compound is utilized in developing novel materials with specific electronic and optical properties. Its unique structure allows for modifications that enhance material performance in various applications, including organic electronics .

3. Biological Research

this compound is also a building block for synthesizing biologically active molecules used in biochemical assays. Its structural features enable interactions with biological macromolecules, making it valuable in enzyme inhibition studies .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

- Cyclization with Isocyanates: Reacting 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates to yield pyrimidine derivatives.

- Industrial Production: Large-scale synthesis often employs continuous flow processes and advanced catalytic systems to enhance efficiency and reduce costs .

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation: Converts to pyrimidine oxides using agents like hydrogen peroxide.

- Reduction: The cyano group can be reduced to an amine or aldehyde using reducing agents such as Raney nickel.

- Substitution: Methyl and cyano groups can be substituted with other functional groups under appropriate conditions .

Case Studies

1. Anticancer Activity

A study by Fathalla et al. synthesized derivatives of this compound, demonstrating significant anticancer activity against gastric cancer cells with promising IC50 values indicating strong efficacy .

2. COX-2 Inhibition

Research focused on synthesizing sulfonamide derivatives based on this compound framework revealed enhanced COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These new compounds exhibited therapeutic benefits with fewer side effects, highlighting their potential in treating inflammation-related conditions .

Mécanisme D'action

The mechanism of action of 4-Methylpyrimidine-5-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), thereby inhibiting cell proliferation in cancer cells . The molecular targets and pathways involved include the EGFR signaling pathway and other related pathways that regulate cell growth and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-2-methylpyrimidine-5-carbonitrile: Similar in structure but with an amino group at the 4-position instead of a methyl group.

4-Hydroxy-2-methyl-6-(phenyl)pyrimidine-5-carbonitrile: Contains a hydroxy group and a phenyl group, showing different chemical properties and biological activities.

Uniqueness

4-Methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Activité Biologique

4-Methylpyrimidine-5-carbonitrile (CAS Number: 1150633-16-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and synthesis methods, supported by data tables and research findings.

Target and Mode of Action

The primary biological target of this compound is the epidermal growth factor receptor (EGFR) , a critical tyrosine kinase involved in cell growth and proliferation. The compound acts as an ATP-mimicking inhibitor , competing with ATP for binding to the tyrosine kinase domain of EGFR. This inhibition prevents the phosphorylation and subsequent activation of EGFR, leading to downstream effects on various signaling pathways, notably:

- PI3K/Akt Pathway : Involved in cell survival and growth.

- Ras/Raf/MAPK Pathway : Plays a role in cell proliferation and differentiation.

Pharmacological Effects

Research has shown that this compound exhibits notable antiproliferative effects against several cancer cell lines, including:

- Colorectal carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG-2)

- Breast cancer (MCF-7)

- Non-small cell lung cancer (A549)

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.37 | EGFR inhibition, G2/M phase arrest |

| HepG-2 | 3.04 | Induction of apoptosis via caspase activation |

| MCF-7 | 4.14 | Cell cycle arrest and apoptosis |

| A549 | 2.40 | EGFR inhibition and apoptosis |

The compound's ability to induce apoptosis has been linked to the upregulation of caspase-3 activity, particularly noted in HepG-2 cells where caspase levels increased by approximately 6.5-fold compared to controls .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing precursors such as amino-substituted compounds and isocyanates.

- Microwave-Assisted Synthesis : Enhances yield and reduces reaction time significantly.

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization with Isocyanates | Reaction under controlled conditions | Up to 85% |

| Microwave-Assisted Synthesis | Rapid synthesis using microwave irradiation | Varies |

Case Studies

Several studies have investigated the biological activity of derivatives of this compound:

- Anticancer Activity : A study reported that certain derivatives exhibited IC50 values significantly lower than those of existing EGFR inhibitors like erlotinib, highlighting their potential as novel therapeutic agents against various cancers .

- COX-2 Inhibition : Research indicated that some derivatives showed promising results as COX-2 inhibitors, suggesting anti-inflammatory properties alongside anticancer activity .

- In Silico Studies : Computational studies have assessed the drug-likeness properties of these compounds, indicating favorable absorption profiles and minimal drug-drug interactions .

Propriétés

IUPAC Name |

4-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDANNCYCRMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595853 | |

| Record name | 4-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150633-16-1 | |

| Record name | 4-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper regarding 4-Methylpyrimidine-5-carbonitrile?

A1: The research paper primarily investigates the use of this compound as a starting material in chemical synthesis. Specifically, it explores the cyclization reactions of this compound with various one-carbon donors. [] This type of reaction is valuable for creating more complex heterocyclic compounds, which are frequently encountered in pharmaceuticals and other bioactive molecules.

Q2: Does the paper provide details about the specific applications or biological activity of the synthesized compounds?

A2: While the paper highlights the synthetic methodology using this compound as a building block, it primarily focuses on the chemical transformations and reaction conditions. [] It does not delve into the biological activity or potential applications of the synthesized compounds. Further research would be needed to explore those aspects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.